3-Formyl-4-methyl-1H-indole-7-carbonitrile
Overview
Description
3-Formyl-4-methyl-1H-indole-7-carbonitrile is a chemical compound with the molecular formula C11H8N2O. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their various biologically vital properties and play a crucial role in cell biology .
Preparation Methods
The synthesis of 3-Formyl-4-methyl-1H-indole-7-carbonitrile can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under reflux conditions in methanesulfonic acid to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Formyl-4-methyl-1H-indole-7-carbonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and other oxidizing or reducing agents . Major products formed from these reactions include tricyclic indoles and other indole derivatives, which can be further transformed into biologically active compounds .
Scientific Research Applications
3-Formyl-4-methyl-1H-indole-7-carbonitrile has a wide range of scientific research applications. It is used in the synthesis of biologically active molecules, including those with anticancer, antimicrobial, and anti-inflammatory properties . In the field of materials science, it is utilized in the development of novel materials with unique properties. Additionally, it plays a role in organic synthesis as a versatile intermediate for the construction of complex molecules.
Mechanism of Action
The mechanism of action of 3-Formyl-4-methyl-1H-indole-7-carbonitrile involves its interaction with specific molecular targets and pathways. . The exact molecular targets and pathways involved in the action of this compound may vary depending on its specific application and the biological system in which it is used.
Comparison with Similar Compounds
3-Formyl-4-methyl-1H-indole-7-carbonitrile can be compared with other similar compounds, such as 1H-Indole-3-carbaldehyde and its derivatives. These compounds share a similar indole core structure but differ in their functional groups and substitution patterns . The unique properties of this compound, such as its cyano and methyl substituents, contribute to its distinct chemical reactivity and biological activity. Similar compounds include 1H-Indole-3-carbaldehyde, 4-methylindole, and other substituted indoles .
Properties
IUPAC Name |
3-formyl-4-methyl-1H-indole-7-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-7-2-3-8(4-12)11-10(7)9(6-14)5-13-11/h2-3,5-6,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNGSPNUOGIJCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=C(C=C1)C#N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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